(Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves the reaction of 5-chloro-2-methoxyaniline with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its unique properties make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted methoxyphenyl derivatives and butenoic acid analogs. Examples include:
- 5-chloro-2-methoxyphenylboronic acid
- 2-methoxyphenyl isocyanate
Uniqueness
What sets (Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12ClNO4 |
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Molecular Weight |
269.68 g/mol |
IUPAC Name |
(Z)-4-(5-chloro-2-methoxyanilino)-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12ClNO4/c1-7(5-11(15)16)12(17)14-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H,14,17)(H,15,16)/b7-5- |
InChI Key |
PPILRRVNXUKOLF-ALCCZGGFSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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